Sodium oleanolate

Description

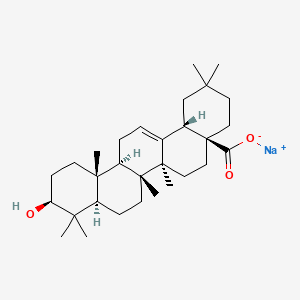

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

126309-42-0 |

|---|---|

Molecular Formula |

C30H47NaO3 |

Molecular Weight |

478.7 g/mol |

IUPAC Name |

sodium;(4aS,6aR,6aS,6bR,8aR,10S,12aR,14bS)-10-hydroxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate |

InChI |

InChI=1S/C30H48O3.Na/c1-25(2)14-16-30(24(32)33)17-15-28(6)19(20(30)18-25)8-9-22-27(5)12-11-23(31)26(3,4)21(27)10-13-29(22,28)7;/h8,20-23,31H,9-18H2,1-7H3,(H,32,33);/q;+1/p-1/t20-,21-,22+,23-,27-,28+,29+,30-;/m0./s1 |

InChI Key |

QNELTPKHJFMSNK-RLFONNADSA-M |

Isomeric SMILES |

C[C@]12CC[C@@H](C([C@@H]1CC[C@@]3([C@@H]2CC=C4[C@]3(CC[C@@]5([C@H]4CC(CC5)(C)C)C(=O)[O-])C)C)(C)C)O.[Na+] |

Canonical SMILES |

CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)O)C)C)C2C1)C)C(=O)[O-])C.[Na+] |

Origin of Product |

United States |

Biosynthesis and Precursors of Oleanolic Acid

Triterpenoid (B12794562) Biosynthetic Pathways

The journey to synthesizing oleanolic acid begins with the production of isoprene (B109036) units, which are the universal five-carbon precursors for all terpenoids. researchgate.net Plants utilize two independent pathways to generate these units: the Mevalonate (B85504) (MVA) pathway, which operates in the cytoplasm, and the Methylerythritol Phosphate (B84403) (MEP) pathway, located in the plastids. plos.org

The MVA and MEP pathways both produce the essential isoprene units, isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP). researchgate.netnih.gov

The Mevalonate (MVA) pathway starts with the condensation of three acetyl-CoA molecules to form 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA). nih.govwikipedia.org This molecule is then reduced to mevalonic acid (MVA) by the enzyme HMG-CoA reductase, a key rate-limiting step in the pathway. wikipedia.orgnih.gov Following a series of phosphorylation and decarboxylation reactions, MVA is converted into IPP, which can be isomerized to DMAPP. nih.govyoutube.com The MVA pathway is generally responsible for producing precursors for sesquiterpenes and triterpenes. plos.org

The Methylerythritol Phosphate (MEP) pathway , also known as the non-mevalonate pathway, begins with the condensation of pyruvate (B1213749) and D-glyceraldehyde 3-phosphate. nih.govnih.gov This pathway involves a series of enzymatic reactions to produce MEP, which is then converted through several intermediates to yield both IPP and DMAPP. nih.gov The MEP pathway typically supplies precursors for the biosynthesis of diterpenoids, carotenoids, and chlorophylls. plos.org Although these pathways are located in different cellular compartments, there is evidence of crosstalk between them.

Table 1: Key Enzymes in the MVA and MEP Biosynthetic Pathways

| Pathway | Enzyme | Function |

| MVA Pathway | Acetyl-CoA C-acetyltransferase | Condenses two acetyl-CoA molecules. |

| HMG-CoA synthase | Forms HMG-CoA from acetoacetyl-CoA and acetyl-CoA. researchgate.net | |

| HMG-CoA reductase | Reduces HMG-CoA to mevalonate (rate-limiting step). wikipedia.org | |

| Mevalonate kinase | Phosphorylates mevalonate. researchgate.net | |

| Phosphomevalonate kinase | Adds a second phosphate group. researchgate.net | |

| Diphosphomevalonate decarboxylase | Decarboxylates and dehydrates to form IPP. youtube.com | |

| MEP Pathway | 1-deoxy-D-xylulose-5-phosphate synthase (DXS) | Condenses pyruvate and glyceraldehyde 3-phosphate. researchgate.netplos.org |

| 1-deoxy-D-xylulose-5-phosphate reductoisomerase (DXR) | Reduces and rearranges DXP to MEP. plos.orgnih.gov | |

| MEP cytidylyltransferase | Converts MEP to CDP-ME. researchgate.net | |

| CDP-ME kinase | Phosphorylates CDP-ME. researchgate.net | |

| ME-cPP synthase | Cyclizes CDP-MEP to MEcPP. researchgate.net | |

| HMBPP synthase | Reduces MEcPP to HMBPP. researchgate.net | |

| HMBPP reductase | Converts HMBPP to IPP and DMAPP. researchgate.net |

Once IPP and DMAPP are formed, they are condensed to create larger precursor molecules. Two molecules of IPP and one molecule of DMAPP are sequentially combined to form the 15-carbon molecule, farnesyl pyrophosphate (FPP). nih.gov Two molecules of FPP are then joined head-to-head by the enzyme squalene (B77637) synthase to form the 30-carbon, linear triterpene precursor, squalene. researchgate.netnih.gov

The next critical step is catalyzed by Squalene Epoxidase (SE) . This enzyme introduces an oxygen atom to the squalene molecule, converting it into (3S)-2,3-oxidosqualene (also known as squalene epoxide). mdpi.comnih.govmdpi.com This epoxidation is a crucial activation step, preparing the linear molecule for cyclization. nih.gov SE is considered a rate-limiting enzyme in the biosynthesis of triterpenoids and sterols. nih.govresearchgate.net

The cyclization of 2,3-oxidosqualene (B107256) is the first committed step in triterpenoid biosynthesis and is carried out by a diverse family of enzymes known as Oxidosqualene Cyclases (OSCs) . nih.govresearchgate.net These enzymes catalyze one of the most complex known enzymatic reactions, folding the linear 2,3-oxidosqualene substrate and initiating a cascade of cation-pi cyclizations and rearrangements to produce a wide variety of polycyclic skeletons. nih.govwikipedia.org The specific OSC involved determines which triterpenoid scaffold is formed, leading to the vast structural diversity seen in this class of compounds. researchgate.netcore.ac.uk

Enzymatic Synthesis of Oleanane-Type Skeletons

The formation of the characteristic pentacyclic oleanane (B1240867) skeleton of oleanolic acid is a two-stage process involving a specific OSC and subsequent oxidative modifications.

The key enzyme responsible for creating the oleanane backbone is a type of OSC called β-amyrin synthase . nih.govplos.org This enzyme specifically directs the cyclization of 2,3-oxidosqualene to form β-amyrin, a pentacyclic triterpenoid that serves as the direct precursor for all oleanane-type triterpenes. wikipedia.orgnih.gov

Following the formation of the β-amyrin skeleton, a series of oxidative reactions occur. These modifications are primarily catalyzed by cytochrome P450 monooxygenases (CYPs), particularly those from the CYP716A subfamily. wikipedia.orgnih.gov The biosynthesis of oleanolic acid from β-amyrin involves a three-step oxidation of the methyl group at the C-28 position. wikipedia.org This process first converts the C-28 methyl group into a primary alcohol (erythrodiol), then into an aldehyde, and finally into a carboxylic acid, yielding oleanolic acid. wikipedia.org

Table 2: Key Enzymatic Steps from 2,3-Oxidosqualene to Oleanolic Acid

| Precursor | Enzyme | Product | Description |

| 2,3-Oxidosqualene | β-Amyrin Synthase (OSC) | β-Amyrin | Cyclization of the linear precursor to form the pentacyclic oleanane skeleton. wikipedia.orgnih.gov |

| β-Amyrin | Cytochrome P450 (CYP716A subfamily) | Erythrodiol | Oxidation of the C-28 methyl group to a hydroxyl group. wikipedia.org |

| Erythrodiol | Cytochrome P450 (CYP716A subfamily) | Oleanolic Aldehyde | Oxidation of the C-28 hydroxyl group to an aldehyde. wikipedia.org |

| Oleanolic Aldehyde | Cytochrome P450 (CYP716A subfamily) | Oleanolic Acid | Oxidation of the C-28 aldehyde to a carboxylic acid. wikipedia.org |

Synthetic Strategies and Chemical Derivatization of Sodium Oleanolate

Salt Formation for Enhanced Physicochemical and Biological Properties

The conversion of oleanolic acid into its sodium salt, sodium oleanolate (B1249201), significantly improves its water solubility. rsc.orgontosight.ai This enhanced solubility is a key factor in increasing its bioavailability and, consequently, its therapeutic efficacy. rsc.org

Conversion of Oleanolic Acid to Sodium Oleanolate

The synthesis of this compound from oleanolic acid is a straightforward acid-base reaction. Oleanolic acid, with its carboxylic acid group at the C-28 position, is treated with a sodium-containing base, such as sodium hydroxide (B78521) or sodium bicarbonate. google.comlibretexts.orgpressbooks.pub This reaction neutralizes the carboxylic acid, forming the corresponding sodium carboxylate salt, this compound, and water. google.comlibretexts.org The resulting this compound is a white or off-white crystalline powder with a molecular formula of C₃₀H₄₇NaO₃ and a molecular weight of 472.68 g/mol . ontosight.ai

Studies have shown that this conversion dramatically increases the water solubility of the compound. For instance, the solubility of this compound in water is significantly higher than that of oleanolic acid. rsc.org This improved solubility has been linked to enhanced biological activity, such as a more potent hepatoprotective effect in animal models. rsc.org

Methods for Carboxyl Group Salt Formation with Alkali Metal Ions

The formation of salts at the carboxyl group of oleanolic acid is not limited to sodium ions. Other alkali metal ions can also be used to form salts, a common strategy to improve the physicochemical properties of carboxylic acids. rsc.orggoogle.comresearchgate.net The general principle involves reacting the carboxylic acid with a solution of an alkali metal-containing alkaline compound. google.com

The process can be generalized as follows:

Reaction: A molten or dissolved carboxylic acid is mixed with a solution containing an alkali metal hydroxide or carbonate. google.com

Neutralization: The acidic proton of the carboxyl group is transferred to the base, resulting in the formation of the alkali metal carboxylate salt and water or carbonic acid (which decomposes to water and carbon dioxide). google.comlibretexts.org

Isolation: The resulting salt can then be isolated, often as a dry powder, after the removal of water. google.com

This method is a versatile approach to producing various alkali metal salts of oleanolic acid, each potentially having unique solubility and bioavailability profiles.

Structural Modification of Oleanolic Acid Derivatives Relevant to this compound

Modification at Hydroxyl Group (C-3) and Carboxyl Group (C-28) Positions

The C-3 hydroxyl and C-28 carboxyl groups are primary targets for chemical modification. rsc.org Researchers have synthesized a wide array of derivatives by introducing different functional groups at these positions.

For example, modifications at the C-28 carboxyl group have included the introduction of amide bonds and the coupling of various moieties. rsc.orgtandfonline.com Spivak et al. synthesized derivatives by connecting a guanidine (B92328) group to the C-28 carboxyl group through different linkers, which resulted in significantly higher cytotoxicity in certain cancer cell lines compared to the parent oleanolic acid. rsc.org Similarly, introducing amide bonds at the C-28 position has been shown to enhance the antitumor activity of triterpene acids. rsc.org

At the C-3 position, modifications often involve esterification or the introduction of other functional groups. rsc.orgmdpi.com For instance, the introduction of an acetyl group at the C-2 and C-3 positions has been shown to improve the toxicity and selectivity of oleanolic acid derivatives against certain cancer cells. nih.gov

The following table summarizes some examples of modifications at the C-3 and C-28 positions and their effects:

| Modification Site | Introduced Group/Modification | Resulting Effect | Reference |

| C-28 | Guanidine group | Increased cytotoxicity | rsc.org |

| C-28 | Amide bond | Enhanced antitumor activity | rsc.org |

| C-3 and C-28 | Imidazole ring (C-3) and amide group (C-28) | Inhibitory effects on cancer cells | tandfonline.com |

| C-3 | Acetyl group | Improved toxicity and selectivity | nih.gov |

Amino Acid Conjugation Strategies

Conjugating amino acids to the oleanolic acid backbone is a promising strategy to improve its properties. rsc.orgacs.orgnih.gov This approach can enhance water solubility and bioavailability, and in some cases, lead to derivatives with improved biological activity. nih.govmdpi.com

Amino acids are typically conjugated to the C-3 hydroxyl group or the C-28 carboxyl group through ester or amide bonds. nih.govmdpi.com Studies have shown that introducing amino acids can decrease the lipophilicity (as indicated by a lower ClogP value) and improve the hydrophilicity of the resulting derivatives. nih.govmdpi.com For instance, conjugating amino acids to the 3-hydroxy group of a ligustrazine-oleanolic acid derivative was found to decrease its logP value and improve its hydrophilicity. nih.gov

The choice of amino acid can also influence the biological activity of the conjugate. In one study, an oleanolic acid-lysine conjugate demonstrated potent activity against hepatic stellate cells and exhibited a better hepatoprotective effect than oleanolic acid itself. mdpi.com

The table below provides examples of amino acid conjugation and their outcomes:

| Conjugation Site | Amino Acid/Peptide | Resulting Effect | Reference |

| C-28 | Amino acid conjugates | Enhanced solubility and cytotoxicity | rsc.org |

| C-3 | Various amino acids | Improved hydrophilicity and cytotoxicity | nih.govmdpi.com |

| Not Specified | One or two amino acids with a phthaloyl group | Improved HIV-1 protease inhibition | acs.orgnih.gov |

Glycosylation Approaches for Enhanced Activities

Glycosylation, the attachment of sugar moieties, is another key strategy for modifying oleanolic acid to enhance its pharmacological properties. rsc.orgnih.govresearchgate.net Many naturally occurring oleanolic acid derivatives, known as saponins, are glycosylated and exhibit a broad spectrum of biological activities, including antiproliferative effects. nih.gov

Synthetic glycosylation can be performed at either the C-3 hydroxyl or the C-28 carboxyl group. nih.govgeneticsmr.org This modification can significantly improve water solubility and bioavailability, and often leads to enhanced biological activities. researchgate.net For example, Meng et al. synthesized glycoside derivatives of oleanolic acid, one of which showed significantly better antitumor activity than the parent compound. rsc.org

Biotransformation using microbial enzyme systems also presents a green and efficient method for glycosylation. nih.gov For instance, Bacillus subtilis has been shown to possess high glycosylation capability for oleanolic acid. nih.gov

The following table highlights some findings from glycosylation studies:

| Glycosylation Site | Sugar Moiety | Resulting Effect | Reference |

| C-3 and/or C-28 | Various monosaccharides | Varied activity against Magnaporthe oryzae | geneticsmr.org |

| C-3 | Disaccharide | Significantly better antitumor activity than oleanolic acid | rsc.org |

| C-3 and C-28 | MeON-neoglycosides | Cytotoxic activity against human cancer cell lines | nih.gov |

| C-3 | Glycosyl moiety | Improved inhibition against murine in vivo glucose absorption | researchgate.net |

Formation of Ester and Amide Linkages

The C-28 carboxyl group is a frequent target for derivatization, readily undergoing esterification and amidation to produce a wide range of analogs. researchgate.netup.ac.za

Esterification at the C-28 position is commonly achieved by reacting oleanolic acid with various alcohols. This can be done using different methods, such as reacting it with 2-hydroxyacetic acid or by using coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) in the presence of 4-(dimethylamino)pyridine (DMAP). nih.govnih.gov This strategy has been used to create hybrid compounds by linking oleanolic acid with nonsteroidal anti-inflammatory drugs (NSAIDs) like ibuprofen, aspirin, and naproxen. nih.gov

Amidation of the C-28 carboxyl group is another prevalent modification. This typically involves activating the carboxylic acid, for example by converting it to an acyl chloride with oxalyl chloride, which is then reacted with a chosen amine. tandfonline.com This method has been used to synthesize a variety of amide derivatives, including those incorporating piperazine (B1678402), N-methylpiperazine, and various alkane-diamines. nih.govnih.gov These reactions have produced compounds with altered physicochemical properties and, in some cases, improved biological activity. nih.gov

Introduction of Heterocyclic and Other Specific Moieties (e.g., Guanidine, Thiazole (B1198619), Piperazine, Chromene, Alkynyl)

To further diversify the structure and biological profile of oleanolic acid, various heterocyclic systems and specific functional groups have been introduced. nih.govrsc.orgrsc.org

Guanidine: Guanidine moieties have been successfully introduced to the oleanolic acid scaffold, often at the C-28 position. rsc.orgmdpi.combohrium.com These derivatives have shown significant biological activity, with some demonstrating higher cytotoxicity against certain cancer cell lines compared to the parent oleanolic acid. rsc.orgresearchgate.net

Thiazole: Thiazole rings have been fused to the A-ring of the oleanolic acid skeleton. tandfonline.comnih.gov One synthetic approach involves brominating the C-2 position of an oleanonic acid derivative, followed by substitution with thiocyanate (B1210189) and subsequent cyclization to form the thiazole ring. nih.gov These modifications have been explored to enhance antitumor properties. tandfonline.comresearchgate.nettandfonline.com

Piperazine: The piperazine heterocycle is a common addition, typically introduced via an amide linkage at the C-28 carboxyl group. nih.govnih.govresearchgate.net For example, N-methylpiperazinyl and piperazinyl amides have been synthesized. nih.gov The introduction of piperazine has been shown to positively influence anticancer activity. nih.gov Derivatives with a bis-(3-aminopropyl)piperazine moiety have also been created and evaluated for antiparasitic activity. tandfonline.com

Chromene: Chromene structures have been attached to the oleanolic acid backbone. For instance, a series of OA derivatives featuring a fluorinated or chlorinated indole (B1671886) moiety, which can be considered a type of benzo-fused heterocycle related to chromenes, have been synthesized and shown enhanced biological activity. researchgate.net

Alkynyl: The introduction of alkynyl groups serves as a powerful tool for further modification via "click chemistry." nih.govnih.gov For example, an alkyne group can be introduced by esterifying the C-28 carboxyl group with an alkyne-containing alcohol. capes.gov.br This alkyne-functionalized oleanolic acid can then react with various azide-containing molecules in a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to form stable triazole linkages, creating a diverse library of hybrid compounds. nih.govnih.govresearchgate.netresearchgate.net

Advanced Chemical Synthesis Techniques for Novel this compound Derivatives

Modern synthetic chemistry offers sophisticated techniques to generate novel oleanolic acid derivatives more efficiently and with greater complexity.

One major advancement is the use of combinatorial chemistry , often performed on a solid phase support. acs.orgmdpi.comrsc.orgacs.org This strategy allows for the rapid generation of large libraries of related compounds. For instance, a library of 264 compounds was created using oleanolic acid as the central scaffold, where different amino acids were attached to the C-28 carboxyl group, followed by the attachment of various acyl groups to the A-ring. acs.org This approach accelerates the discovery of compounds with specific biological activities by enabling high-throughput screening. rsc.orgdntb.gov.ua

Click chemistry , particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC), is a highly efficient and widely used technique for modifying oleanolic acid. nih.govresearchgate.netresearchgate.net After introducing an alkyne or azide (B81097) handle onto the oleanolic acid skeleton, this reaction allows for the straightforward covalent linking of diverse molecular fragments, such as aryl azides or propargylated phthalimides, to create novel triazole-containing hybrids. capes.gov.brresearchgate.net This method is valued for its high yields and mild reaction conditions. nih.gov

Catalytic C-H activation is an emerging and powerful technique that enables the direct functionalization of carbon-hydrogen bonds on the triterpenoid (B12794562) skeleton, avoiding the need for pre-functionalized starting materials. nih.govacs.orgacs.org For example, palladium-catalyzed C-H acetoxylation has been used to selectively introduce a group at the C-23 position of oleanolic acid. nih.govacs.org This method represents a more sustainable and efficient route for creating complex derivatives like quillaic acid from oleanolic acid. nih.govacs.orgacs.orgenssmal.edu.dz

Table of Mentioned Compounds

Pharmacokinetics and Pharmacodynamics in Preclinical Models

Absorption and Bioavailability Enhancement of Sodium Oleanolate (B1249201) Compared to Oleanolic Acid

Oleanolic acid is characterized by its high hydrophobicity, making it practically insoluble in water and, consequently, poorly absorbed from the gastrointestinal tract. unifi.itnih.gov Preclinical studies in rats have quantified this limitation, reporting an absolute oral bioavailability of merely 0.7% for oleanolic acid. mdpi.comunifi.it This poor bioavailability is attributed to both inadequate absorption and significant first-pass metabolism in the liver. mdpi.commdpi.com

The formation of a salt, such as sodium oleanolate, is a well-established pharmaceutical technique to enhance the aqueous solubility of a poorly soluble acidic drug. Research has demonstrated the effectiveness of this approach for oleanolic acid. One study highlighted that converting oleanolic acid into its sodium salt by adding sodium hydroxide (B78521) increased its solubility by a remarkable 107 times. nih.gov This dramatic increase in solubility is a primary driver for enhanced absorption and bioavailability.

While direct pharmacokinetic comparisons for pure this compound are not extensively detailed in the available literature, studies using related strategies, such as co-formulations with sodium-containing excipients, provide strong evidence for the bioavailability-enhancing effect. For instance, co-grinding oleanolic acid with sodium cholate (B1235396) (a bile salt) to form a co-amorphous dispersion significantly improved its dissolution profile, with 80% of the drug dissolving within two hours, compared to just 30% for pure OA. unifi.it Similarly, the use of sodium caprate as an oral absorption enhancer has been shown to improve the bioavailability of oleanolic acid's isomer, ursolic acid, with studies suggesting a similar mechanism would apply to OA. scielo.br

Various advanced formulation strategies have further underscored the potential for improving OA's pharmacokinetic profile, which a more soluble form like this compound would inherently possess. Self-microemulsifying drug delivery systems (SMEDDS) have been shown to increase the relative bioavailability of OA in rats by as much as 507.03% compared to standard tablets. nih.gov Another formulation, oleanolic acid-polyvinylpolypyrrolidone solid dispersion (OA-PVPP-SD), increased the relative bioavailability to 183.07% in rats. nih.gov These findings collectively indicate that enhancing the solubility and dissolution of oleanolic acid, a key feature of its sodium salt, leads to substantial improvements in its absorption and systemic availability in preclinical models.

| Formulation | Preclinical Model | Key Pharmacokinetic Findings | Relative Bioavailability Increase |

|---|---|---|---|

| Oleanolic Acid (OA) Suspension | Rats | Absolute oral bioavailability of 0.7%. mdpi.comunifi.it | Baseline |

| OA-Polyvinylpolypyrrolidone Solid Dispersion (OA-PVPP-SD) | Rats | Showed a shorter Tmax and an increased Cmax compared to free OA. nih.gov | 183.07% nih.gov |

| Amorphous Solid Dispersions of OA (OA-PVP) | Rats | Bioavailability was approximately 2.4 times that of commercial OA tablets. nih.gov | ~240% nih.gov |

| Self-Microemulsifying Drug Delivery System of OA (SMEDDS-OA) | Rats | Exhibited an earlier Tmax and a higher Cmax than reference tablets. nih.gov | 507.03% nih.gov |

| Hydrophilic Polyvinylpyrrolidone (B124986) K30 (PVP-K30) Modified OA Liposomes | Rats | Significantly improved oral bioavailability. nih.gov | 607.9% nih.gov |

Disposition and Metabolic Pathways in Non-Human Organisms (General Research Area)

Following absorption into the systemic circulation, the disposition and metabolism of oleanolic acid (and by extension, the oleanolate anion) are heavily influenced by its high lipophilicity. mdpi.com Preclinical studies in mice have shown that while plasma concentrations of OA decrease steadily after administration, the concentration in the liver increases, indicating significant hepatic uptake and distribution. mdpi.com

The liver is the primary site of metabolism for oleanolic acid. mdpi.com The metabolic process is largely driven by phase I oxidation reactions, catalyzed by the cytochrome P450 (CYP) enzyme system. mdpi.comwikipedia.org Research involving rat liver microsomes has confirmed this, showing a dramatic decrease in oleanolic acid concentration upon incubation. mdpi.com The primary metabolic pathway involves the hydroxylation of the pentacyclic triterpenoid (B12794562) structure, leading to the formation of various hydroxylated derivatives. mdpi.com This oxidative metabolism is a critical step in converting the lipophilic compound into more water-soluble metabolites that can be more readily eliminated from the body.

Comparative Pharmacodynamic Profiles of this compound Versus Oleanolic Acid

The enhanced bioavailability of this compound is expected to translate into a more pronounced pharmacological effect compared to oleanolic acid at equivalent doses. The wide-ranging pharmacodynamic effects of OA, including anti-inflammatory, hepatoprotective, neuroprotective, and anti-diabetic activities, are well-documented. nih.govmdpi.comnih.gov However, achieving these effects with oral administration of pure OA can be challenging due to its poor absorption. nih.gov

A direct comparison illustrating this principle was seen in a rat model of visceral pain. In this study, a co-ground formulation of oleanolic acid with sodium cholate (COG), which enhances bioavailability, was compared against unformulated OA. unifi.it The results were stark: while pure oleanolic acid at a dose of 15 mg/kg was inactive, the COG formulation (containing 15 mg/kg of OA) produced a statistically significant reduction in pain, demonstrating that enhanced bioavailability leads to therapeutic efficacy where the parent compound alone fails. unifi.it

This principle holds true across different therapeutic areas. Formulations that improve OA's bioavailability have been shown to enhance its pharmacodynamic properties in various preclinical models. nih.gov For example, nano-formulated OA was more effective at improving metabolic dysfunction in rats fed a high-fat diet. nih.gov Similarly, derivatives designed for better activity, which often also involves improving physical properties, show superior anti-inflammatory effects compared to OA. mdpi.comresearchgate.net Therefore, it can be inferred that this compound, by virtue of its improved pharmacokinetic profile, would exhibit a more potent pharmacodynamic response than oleanolic acid, allowing for the potential achievement of therapeutic effects at lower and more clinically feasible doses.

| Compound/Formulation | Preclinical Model | Pharmacodynamic Effect Observed | Reference |

|---|---|---|---|

| Oleanolic Acid (15 mg/kg) | Rat model of DNBS-induced colitis | Inactive in reducing visceral pain. | unifi.it |

| Co-ground OA with Sodium Cholate (COG) (equivalent to 15 mg/kg OA) | Rat model of DNBS-induced colitis | Produced a statistically significant reduction in visceral pain (40% reduction in AUC). | unifi.it |

| Oleanolic Acid | Mice with dextran (B179266) sodium sulfate-induced colitis | Ameliorates colitis by restoring the balance of Th17/Treg cells and inhibiting the NF-κB signaling pathway. | nih.govmdpi.com |

| 11-Oxooleanolic Acid Derivatives | LPS-activated BV2 cell inflammation model & TPA-induced mouse ear inflammation model | Showed stronger anti-inflammatory effects (suppression of NO and pro-inflammatory cytokines) than OA. | mdpi.com |

| Nano-Oleanolic Acid | Rats with high-fat diet-induced metabolic dysfunction | Effectively improved metabolic dysfunction, attributed to improved bioavailability and pharmacodynamic properties. | nih.gov |

Molecular and Cellular Mechanisms of Action

Modulation of Key Cellular Signaling Pathways

Sodium oleanolate (B1249201) and its parent compound, oleanolic acid, have been shown to modulate several key signaling cascades that are fundamental to cellular function and are often dysregulated in disease states.

The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is a crucial cascade involved in regulating cellular processes such as proliferation, differentiation, and apoptosis. mdpi.com The effect of oleanolic acid on this pathway can be context-dependent, leading to either activation or suppression. In some cancer cell lines, prolonged activation of the MAPK pathway is associated with the induction of p21, which can lead to cell cycle arrest. oncotarget.com For instance, studies on malignant glioma cells have shown that oleanolic acid can suppress cell migration and invasion by inactivating the MAPK/ERK pathway. plos.org Conversely, in rabbit articular chondrocytes, oleanolic acid was found to induce dedifferentiation by activating the p38 MAPK pathway while suppressing the ERK pathway. cellmolbiol.org This dual-regulatory role highlights the complexity of its interaction with MAPK signaling. oncotarget.comcellmolbiol.org

Table 1: Effects of Oleanolic Acid on MAPK Pathway Components in Different Cell Types

| Cell Type | Effect on MAPK Pathway | Downstream Consequence | Reference |

| Malignant Glioma Cells (U-87 MG) | Suppression of MAPK/ERK pathway | Inhibition of migration and invasion | plos.org |

| Prostate (DU145), Breast (MCF-7) Cancer Cells | Differential regulation of p-ERK, p-JNK | Cell cycle arrest, Apoptosis | oncotarget.com |

| Rabbit Articular Chondrocytes | Activation of p38, Suppression of ERK | Dedifferentiation, Pro-inflammatory activity | cellmolbiol.org |

The Phosphatidylinositol 3-kinase (PI3K)/Protein Kinase B (Akt) signaling pathway is vital for regulating cell growth, metabolism, and survival. mdpi.com Oleanolic acid has been shown to activate the PI3K/Akt pathway, which can contribute to endothelial protective effects. mdpi.com However, in other cellular contexts, particularly in cancer cells, oleanolic acid and its derivatives have been found to inhibit the PI3K/Akt/mTOR pathway. koreascience.krresearchgate.net This inhibition can suppress proliferation and induce a form of programmed cell death known as autophagy. koreascience.kr For example, in hepatocellular carcinoma cells, oleanolic acid was shown to suppress the PI3K/Akt1/mTOR signaling pathway, leading to anticancer effects. koreascience.kr This suggests that the compound's influence on this pathway is highly dependent on the specific cellular environment and disease state.

The Wnt signaling pathway is critical for embryonic development and tissue homeostasis, and its aberrant activation is frequently linked to cancer. genome.jpnih.gov Research has demonstrated that derivatives of oleanolic acid can inhibit the canonical Wnt/β-catenin signaling pathway. ingentaconnect.com This inhibition is achieved by promoting the phosphorylation of β-catenin, a key signaling molecule in the pathway. ingentaconnect.com Phosphorylation marks β-catenin for degradation, thereby preventing its accumulation in the nucleus where it would otherwise activate target genes like c-myc and cyclin D1 that promote cell proliferation. ingentaconnect.com In human hepatocellular carcinoma cells (SMMC-7721), oleanolic acid derivatives were shown to downregulate the mRNA and protein levels of β-catenin, c-myc, and cyclin D1 in a dose-dependent manner. ingentaconnect.com

Nuclear Factor-kappa B (NF-κB) is a family of transcription factors that plays a central role in regulating inflammatory responses, immune responses, and cell survival. mdpi.commdpi.com Dysregulation of the NF-κB pathway is a hallmark of many inflammatory diseases and cancers. mdpi.com Oleanolic acid has been shown to exert an inhibitory influence on this pathway. spandidos-publications.comuminho.pt It can suppress the activation and subsequent nuclear translocation of NF-κB, which in turn reduces the production of inflammatory cytokines and growth factors. spandidos-publications.com One mechanism for this is the modulation of the upstream PI3K/Akt pathway, as activated Akt can promote NF-κB transcriptional activity. spandidos-publications.com Furthermore, studies in RAW 264.7 cells have indicated that oleanolic acid can regulate NF-κB signaling by significantly suppressing the expression of MafK, a protein that can mediate the acetylation of the p65 subunit of NF-κB. nih.gov

Table 2: Oleanolic Acid's Influence on NF-κB Signaling

| Mechanism of Action | Upstream/Downstream Effectors | Cellular Outcome | Reference |

| Inhibition of NF-κB nuclear translocation | p-AKT1 | Decreased expression of cytokines and collagen | spandidos-publications.com |

| Suppression of MafK expression | p65 acetylation | Inhibition of NO and PGE2 production | nih.gov |

| General suppression of NF-κB pathways | - | Anti-inflammatory and antineoplastic activities | uminho.ptnih.gov |

The Rho-associated coiled-coil containing protein kinase (ROCK) and Phosphatase and Tensin Homolog (PTEN) pathways are involved in regulating cell adhesion, migration, and apoptosis. The tumor suppressor protein p53 is a critical regulator of the cell cycle and apoptosis. While direct studies on sodium oleanolate are limited, research on the structurally similar pentacyclic triterpenoid (B12794562), ursolic acid, shows it promotes apoptosis through the regulation of mitochondrial function via the ROCK/PTEN and p53 pathways. nih.govtudublin.ie The ROCK/PTEN pathway can be influenced by PI3K signaling, indicating a complex crosstalk between these signaling networks. embopress.org The p53 pathway can be activated by cellular stress, leading to cell cycle arrest or apoptosis. oncotarget.com Oleanolic acid has been shown to induce p53-dependent apoptosis in certain cancer cell lines. oncotarget.comoup.com

Induction of Programmed Cell Death (Apoptosis)

Apoptosis is a regulated process of cell self-destruction that is essential for normal tissue development and maintenance. This compound's parent compound, oleanolic acid, has been consistently shown to induce apoptosis in various cancer cell lines. oup.complos.orgnih.gov The induction of apoptosis is a key mechanism behind its anti-cancer activity.

The process is often initiated through the mitochondrial pathway, characterized by a decrease in mitochondrial membrane potential, an increase in the ratio of the pro-apoptotic protein Bax to the anti-apoptotic protein Bcl-2, and the subsequent release of cytochrome c. oup.comnih.gov This cascade leads to the activation of executioner caspases, such as caspase-3, which cleave cellular substrates, resulting in the characteristic morphological changes of apoptosis, including DNA fragmentation. oup.complos.org

Furthermore, oleanolic acid can induce cell cycle arrest, often at the G1 or G2/M phase, which can precede the onset of apoptosis. oup.comnih.gov For example, in NB4 human leukemia cells, oleanolic acid was observed to cause G1 phase arrest. nih.gov In hepatocellular carcinoma cells, it induced G2/M arrest through the downregulation of cyclin B1/cdc2. oup.com

Table 3: Summary of Pro-Apoptotic Effects of Oleanolic Acid in Cancer Cells

| Cell Line | Key Apoptotic Events | Cell Cycle Effect | Reference |

| Non-Small Cell Lung Cancer (A549, H460) | DNA fragmentation, Caspase-3 activation | - | plos.org |

| Hepatocellular Carcinoma (HepG2) | Mitochondrial dysfunction, Increased Bax/Bcl-2 ratio, Cytochrome c release | G2/M arrest | oup.com |

| Hepatocellular Carcinoma (SMMC-7721) | Decreased mitochondrial membrane potential, Reduced ATP | - | nih.gov |

| Acute Promyelocytic Leukemia (NB4) | Downregulation of PML/RARα fusion protein | G1 phase arrest | nih.gov |

Activation of Caspases (e.g., Caspase-3, Caspase-8)

This compound and its parent compound, oleanolic acid (OA), have been shown to induce apoptosis in various cell lines through the activation of caspases, which are key executioners of programmed cell death. The activation of initiator caspases, such as caspase-8, and effector caspases, like caspase-3, is a central mechanism. nih.govmdpi.comoup.com

Caspase-8 is often activated in the death-receptor pathway. nih.govoup.com Upon activation, caspase-8 can directly cleave and activate downstream effector caspases, including caspase-3. nih.govmdpi.com In some cellular contexts, activated caspase-8 can also cleave Bid, a pro-apoptotic protein, which then facilitates the release of cytochrome c from the mitochondria, leading to the activation of caspase-9 and subsequently caspase-3. nih.govstanford.edu

Studies have demonstrated that treatment with oleanolic acid leads to the cleavage of procaspase-3 into its active fragments. oup.comoncotarget.com For instance, in HL60 human leukemia cells, OA treatment resulted in the cleavage of procaspase-3 (36 kDa) into 19 kDa and 17 kDa fragments. oup.com This activation of caspase-3 is a convergence point for both the death-receptor and mitochondrial apoptotic pathways. oup.com Furthermore, research on breast cancer cells has shown that oleanolic acid can reverse the high salt-mediated inhibition of caspase-3 activity, thereby promoting apoptosis. nih.gov The activation of caspase-8 and caspase-3 by oleanolic acid has been observed in various cancer cell lines, highlighting its role in initiating the caspase cascade that culminates in cell death. oup.comoncotarget.comnih.gov

Influence on BAX Protein Expression

Oleanolic acid influences the delicate balance between pro-apoptotic and anti-apoptotic proteins of the Bcl-2 family, particularly by modulating the expression of the BAX protein. BAX is a pro-apoptotic member that, upon activation, promotes the release of cytochrome c from mitochondria, a critical step in the intrinsic apoptotic pathway.

Research has consistently shown that oleanolic acid treatment can upregulate the expression of BAX protein in various cancer cell lines. nih.govwaocp.orgplos.org In SMMC-7721 human hepatoma cells, oleanolic acid was found to promote the expression of Bax protein while downregulating the anti-apoptotic protein Bcl-2. nih.gov This shift in the Bax/Bcl-2 ratio is a key indicator of the cell's commitment to apoptosis. Similarly, in SPC-A-1 lung adenocarcinoma cells, oleanolic acid increased the expression of Bax from 29.0 ± 4.5% in control cells to 80.5 ± 4.04% in treated cells. waocp.org

In non-small cell lung cancer (NSCLC) cells (A549 and H460), oleanolic acid treatment increased the expression of the pro-apoptotic protein Bax without affecting the levels of the anti-apoptotic protein Bcl-2, thereby altering the Bcl-2/Bax balance towards a pro-apoptotic state. plos.org Furthermore, in breast cancer cells subjected to high salt-induced stress, oleanolic acid treatment efficiently reversed the suppression of pro-apoptotic Bax expression, contributing to enhanced apoptosis. nih.govresearchgate.net This consistent upregulation of BAX underscores its importance in the apoptotic mechanism of oleanolic acid.

Mechanisms of Cell Cycle Arrest

This compound and its derivatives can induce cell cycle arrest at different phases, thereby inhibiting the proliferation of cancer cells. The specific phase of arrest appears to be cell-type dependent. nih.govsogang.ac.krnih.gov

In several cancer cell lines, including HepG2 human hepatocellular carcinoma cells and gallbladder cancer cells (GBC-SD and NOZ), oleanolic acid has been shown to induce a dose-dependent arrest at the G0/G1 phase of the cell cycle. nih.govnih.govmdpi.com This arrest is often accompanied by a decrease in the percentage of cells in the S and G2/M phases. nih.gov The mechanism behind this G0/G1 arrest involves the regulation of key cell cycle proteins. For instance, in gallbladder cancer cells, oleanolic acid-induced G0/G1 arrest was associated with increased expression of cyclin D1 and CDK4. nih.gov In other cell lines, oleanolic acid has been reported to increase the levels of p21 and p27, which are cyclin-dependent kinase (CDK) inhibitors that can halt the cell cycle in the G1 phase. oncotarget.commdpi.com

Conversely, in some cancer cell lines like DU145 prostate cancer cells, oleanolic acid treatment led to an accumulation of cells in the G2 phase. oncotarget.comsogang.ac.kr This G2/M arrest can be driven by the modulation of other cyclins and CDKs, such as the cyclin B1/cdc2 complex. sogang.ac.kr The ability of oleanolic acid to induce cell cycle arrest at different checkpoints highlights its multifaceted approach to inhibiting cancer cell proliferation.

| Cell Line | Effect of Oleanolic Acid on Cell Cycle | Key Protein Changes | Reference |

| HepG2 | G0/G1 arrest | - | nih.govmdpi.com |

| GBC-SD, NOZ | G0/G1 arrest | ↑ Cyclin D1, ↑ CDK4 | nih.gov |

| DU145 | G2 arrest | ↓ Cyclin B1, ↑ p21, ↑ p27 | oncotarget.comsogang.ac.kr |

| MCF-7, U87 | G1 arrest | - | oncotarget.comsogang.ac.kr |

Inhibition of DNA Polymerase Activity

Oleanolic acid has been identified as an inhibitor of DNA polymerase β (pol β), an enzyme crucial for DNA repair processes, specifically base excision repair. researchgate.net The inhibition of DNA polymerase activity represents another mechanism through which this compound can exert its anticancer effects. researchgate.netscbt.com

Studies have shown that oleanolic acid can inhibit both the polymerase and the lyase activities of DNA polymerase β. researchgate.net DNA polymerases are essential for DNA replication and repair, and their inhibition can lead to the accumulation of DNA damage and ultimately cell death. scbt.comdynamic-biosensors.com The inhibitory action of oleanolic acid on DNA polymerase β suggests that it can interfere with the cell's ability to repair DNA lesions, which can potentiate the effects of DNA-damaging anticancer drugs. researchgate.net Research has indicated that inhibitors of DNA polymerase β can enhance the cytotoxicity of drugs like bleomycin (B88199) by hindering DNA repair synthesis. researchgate.net This inhibition of a key DNA repair enzyme adds another dimension to the anticancer profile of this compound. researchgate.netconicet.gov.ar

Interactions with Specific Molecular Targets

Disruption of Heat Shock Protein Complexes (e.g., Hsp90–Cdc37)

This compound and its derivatives have been found to interact with and disrupt the function of heat shock protein 90 (Hsp90) and its co-chaperone Cdc37. rsc.orgcore.ac.uk The Hsp90-Cdc37 chaperone complex is essential for the stability and function of a wide range of client proteins, many of which are kinases involved in oncogenic signaling pathways. biorxiv.orgbiorxiv.org

By disrupting the Hsp90-Cdc37 interaction, oleanolic acid derivatives can lead to the degradation of these client proteins, thereby inhibiting cancer cell growth and survival. rsc.orgresearchgate.net Mechanistic studies have shown that certain derivatives can reduce the expression of the Hsp90–Cdc37 complex and form a complex with Cdc37 in tumor cells, which in turn disrupts the crucial interaction between Hsp90 and Cdc37. rsc.org This disruption prevents the proper folding and maturation of client kinases, leading to their degradation via the proteasome. biorxiv.org Targeting this chaperone system represents a promising strategy for cancer therapy, as many oncogenic proteins are dependent on Hsp90 for their stability. biorxiv.orgresearchgate.net

Binding to Viral Proteins (e.g., Hemagglutinin in Antiviral Contexts)

In the context of antiviral activity, particularly against the influenza A virus, oleanolic acid and its derivatives have been shown to target the viral protein hemagglutinin (HA). mdpi.comnih.govjst.go.jp Hemagglutinin is a glycoprotein (B1211001) on the surface of the influenza virus that is critical for the early stages of infection, including binding to host cell receptors and mediating the fusion of the viral and endosomal membranes. mdpi.comnih.govglycoforum.gr.jp

Derivatives of oleanolic acid have demonstrated the ability to bind directly to the HA protein. mdpi.comjst.go.jp For example, a derivative known as OA-10 was shown to interact with HA with a high affinity, having an equilibrium dissociation constant (KD) of 2.98 × 10⁻¹² M. mdpi.comnih.gov Molecular docking studies suggest that these compounds may bind to a cavity in the stem region of HA, an area known to undergo significant conformational changes during the membrane fusion process. mdpi.comnih.gov By binding to this region, oleanolic acid derivatives can inhibit the acid-induced conformational changes in HA that are necessary for the virus to fuse with the endosomal membrane and release its genetic material into the host cell. mdpi.com This mechanism effectively blocks viral entry and replication. nih.gov

| Compound | Target | Mechanism of Action | Reference |

| Oleanolic Acid Derivative (OA-10) | Influenza A Virus Hemagglutinin (HA) | Binds to HA stem region, inhibiting conformational changes required for viral fusion. | mdpi.comnih.gov |

| Oleanolic Acid Trimers | Influenza A Virus Hemagglutinin (HA) | Interrupts the interaction between HA and host cell sialic acid receptors, blocking viral entry. | nih.gov |

Antioxidant and Free Radical Scavenging Activities

This compound, derived from oleanolic acid, demonstrates significant antioxidant properties through its ability to scavenge free radicals and protect against oxidative stress. ontosight.ai The antioxidant capacity of oleanolic acid, the precursor to this compound, has been evaluated using various assays. These studies reveal its effectiveness in neutralizing harmful reactive oxygen species (ROS).

One key mechanism is the donation of a hydrogen atom to stabilize free radicals. The 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) radical scavenging assay, a common method for evaluating antioxidant activity, has shown that oleanolic acid possesses significant free radical scavenging capabilities. nih.govrroij.com In one study, oleanolic acid exhibited a radical scavenging activity (RSA) of 88.30%, with a half-maximal inhibitory concentration (IC50) of 61.5 µg/mL. nih.gov Another study reported an even lower IC50 value of 32.46 µg/ml for DPPH radical scavenging. rroij.com

Furthermore, oleanolic acid has demonstrated the ability to scavenge other specific and biologically relevant free radicals:

Superoxide (B77818) Anion Radicals: Oleanolic acid shows marked, concentration-dependent scavenging of superoxide anions, with a reported IC50 of 37.69 µg/ml. rroij.com Superoxide radicals are important as they can decompose to form more potent oxidative species. rroij.com

Hydroxyl Radicals: This highly reactive species, generated through the Fenton reaction in biological systems, is also effectively scavenged by oleanolic acid in a concentration-dependent manner, with a reported IC50 of 4.46 µg/ml. rroij.com

Nitric Oxide Radicals: Oleanolic acid has been shown to scavenge nitric oxide radicals. rroij.comnih.gov

By mitigating oxidative damage, this compound may help protect cells within microenvironments prone to oxidative stress. nih.gov This antioxidant action is a fundamental aspect of its protective cellular mechanisms.

Enhancement of Cellular Metabolism

This compound, through its active component oleanolic acid, has been shown to influence cellular metabolism, particularly in the context of cancer cells which often exhibit altered metabolic pathways like the Warburg effect (aerobic glycolysis).

Research has demonstrated that oleanolic acid can counteract the enhanced glucose consumption and lactate (B86563) production characteristic of the Warburg effect. nih.gov In breast cancer cells subjected to high salt-induced osmotic stress, which exaggerates Warburg-like metabolism, oleanolic acid treatment significantly reduced both glucose uptake and lactate production. nih.govnih.gov This suggests a role in normalizing cancer cell metabolism.

The mechanism behind this metabolic modulation involves the regulation of key glycolytic enzymes. High salt conditions were found to increase the expression and activity of hexokinase, pyruvate (B1213749) kinase type M2, and lactate dehydrogenase A, all of which are critical for aerobic glycolysis. Oleanolic acid treatment effectively reversed this enhanced expression, leading to decreased cancer cell proliferation. nih.govresearchgate.net

Furthermore, oleanolic acid appears to enhance mitochondrial activity, which is often suppressed in cancer cells with high rates of glycolysis. nih.gov Treatment with oleanolic acid was found to reverse the high salt-mediated inhibition of mitochondrial components like cytochrome oxidase and to promote the expression of pro-apoptotic proteins such as Bax. nih.govnih.gov This indicates that oleanolic acid can shift the metabolic balance away from aerobic glycolysis and towards mitochondrial respiration, thereby inducing apoptosis in cancer cells.

Collagen Synthesis Modulation and Extracellular Matrix Remodeling

This compound, via its active form oleanolic acid, plays a role in the complex processes of collagen synthesis and extracellular matrix (ECM) remodeling. The ECM is a dynamic structure that provides support to tissues and influences cellular behavior, including the synthesis and degradation of its own components. frontiersin.org

In the context of tissue repair and fibrosis, the balance between collagen production and degradation is critical. Transforming growth factor-beta (TGF-β) is a key cytokine that stimulates collagen synthesis and reduces its degradation by inhibiting matrix metalloproteinases (MMPs). researchgate.net Research on hypertrophic scarring in a rabbit ear model showed that treatment with oleanolic acid significantly inhibited scar formation. researchgate.net This was associated with a decrease in the levels of TGF-β1, collagen I, and collagen III, and a significant increase in the levels of MMP-1, an enzyme that degrades collagen. researchgate.net

This indicates that oleanolic acid can modulate the fibrotic process by down-regulating the primary stimulus for collagen synthesis (TGF-β) while simultaneously up-regulating collagen-degrading enzymes. researchgate.net This dual action helps in remodeling the ECM and preventing excessive collagen deposition, which is characteristic of fibrosis and scarring. researchgate.netfrontiersin.org The ability of cells to produce and modify the ECM is influenced by various factors, and compounds like oleanolic acid can act as key regulators in this process. frontiersin.org

Anti-inflammatory Pathways and Histamine (B1213489) Production Reduction

This compound exhibits significant anti-inflammatory effects by modulating various signaling pathways and reducing the production of inflammatory mediators, including histamine. ontosight.aiunifi.it Its anti-inflammatory properties are largely attributed to the actions of its precursor, oleanolic acid.

Oleanolic acid has been shown to inhibit the production of pro-inflammatory cytokines and enzymes. ontosight.ai It can suppress the release of tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β) in LPS-stimulated cells. nih.gov The mechanism for this involves the inhibition of key inflammatory signaling pathways such as the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways. mdpi.comresearchgate.net By inhibiting the phosphorylation of IκBα, a key step in NF-κB activation, oleanolic acid prevents the transcription of genes for pro-inflammatory mediators like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). nih.gov

A key aspect of its anti-inflammatory action is the reduction of histamine release. Histamine is a potent mediator of allergic and inflammatory reactions, released from mast cells upon degranulation. ingentaconnect.com Studies have demonstrated that a triterpene fraction containing oleanolic acid significantly inhibited compound 48/80-induced histamine release from rat peritoneal mast cells. ingentaconnect.com The inhibitory effect was comparable to that of pure oleanolic acid, with an inhibition of approximately 45% at a concentration of 100 µM. ingentaconnect.com This anti-histaminic action is a crucial mechanism for alleviating inflammatory responses. ingentaconnect.com

The anti-inflammatory effects of oleanolic acid are mediated through multiple pathways, including the inhibition of the Akt/mTOR and STAT3/6 pathways, and the suppression of high-mobility group box 1 (HMGB1) protein release, which is involved in severe inflammatory responses. mdpi.com

Effects on DNA Stability and Repair Pathways

Recent research has uncovered a novel role for oleanolic acid, the active component of this compound, in modulating the DNA damage response (DDR), which can have significant implications for cancer therapy. nih.gov The DDR is a network of pathways that cells use to detect and repair DNA damage, and targeting these pathways is a major strategy in cancer treatment. mdpi.com

Studies have shown that oleanolic acid can influence the choice of DNA repair pathway following damage induced by agents like camptothecin (B557342) (CPT), a topoisomerase I inhibitor. nih.gov Specifically, in the presence of CPT-induced DNA double-strand breaks, oleanolic acid was found to shift the repair mechanism from the generally error-free homologous recombination (HR) pathway to the more mutagenic single-strand annealing (SSA) pathway. nih.govmdpi.com

This shift is significant because while HR uses a sister chromatid as a template for accurate repair, SSA is an alternative HR sub-pathway that can lead to deletions and genomic instability. mdpi.com The data suggests that oleanolic acid promotes this shift, potentially increasing the sensitivity of cancer cells to DNA damaging agents. nih.gov Furthermore, combining sub-lethal concentrations of oleanolic acid with CPT was shown to enhance the efficacy of the topoisomerase I inhibition compared to CPT alone. nih.govmdpi.com

These findings highlight a new mechanism of action for oleanolic acid, positioning it as a modulator of DNA repair pathways that could potentially be used to increase the effectiveness of certain cancer therapies by influencing how cancer cells respond to DNA damage. nih.gov

Preclinical Biological Activities and Therapeutic Potential in Disease Models

Hepatoprotective Effects in Animal Models of Liver Injury

Sodium oleanolate (B1249201) and its parent compound, oleanolic acid (OA), have demonstrated significant hepatoprotective effects in various animal models of liver injury. nih.govmdpi.com Studies have shown that these compounds can protect the liver from damage induced by chemical toxins and other insults. mdpi.com

The protective mechanism is multifaceted. In a well-established model of immune-mediated liver injury using concanavalin (B7782731) A (ConA) in mice, pretreatment with OA was found to reduce the release of serum liver enzymes like alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST), which are key indicators of liver damage. mdpi.com It also prevented the ConA-mediated pathological lesions and inflammation in the liver. mdpi.comwjgnet.com The hepatoprotective action of OA in this model is linked to its ability to activate peroxisome proliferator-activated receptor alpha (PPARα) and downregulate c-Jun NH2-terminal kinase (JNK) signaling, which in turn attenuates apoptosis and autophagy. mdpi.com Numerous animal studies have confirmed that OA protects against liver injury from various substances by lowering serum transaminase levels and preventing necrosis. mdpi.com The salt form, sodium oleanolate, has been specifically noted to markedly improve subacute liver injury in rats, with its effect being significantly stronger than that of oleanolic acid, highlighting the benefit of increased solubility and bioavailability. ontosight.ai

Anticancer Activity in In Vitro and In Vivo Models

The potential of this compound and oleanolic acid as anticancer agents has been extensively investigated in a variety of preclinical models. These studies reveal a consistent pattern of antitumor activity, operating through several key mechanisms.

Inhibition of Tumor Cell Proliferation

A primary characteristic of the anticancer activity of oleanolic acid is its ability to inhibit the proliferation of cancer cells. This effect has been observed across a wide range of human cancer cell lines. nih.govbenthamopen.com Research has consistently shown that oleanolic acid can suppress the growth of cancer cells in both a dose- and time-dependent manner. oncotarget.com For instance, in studies on human hepatocellular carcinoma (HepG2) cells and human colon carcinoma HCT15 cells, treatment with oleanolic acid resulted in a significant, concentration-dependent decrease in cell viability. nih.govoncotarget.com This antiproliferative effect is a foundational aspect of its potential as a therapeutic agent, with one proposed mechanism being the inhibition of cell proliferation at low doses and cytotoxic killing of cells at higher doses. oncotarget.commdpi.com

Efficacy in Specific Cancer Cell Lines (e.g., Jurkat, A549, SGC7901, MDA-MB-231)

The antitumor effects of oleanolic acid and its derivatives have been validated in numerous specific cancer cell lines, demonstrating a broad spectrum of activity.

Jurkat Cells (T-cell lymphoma): Oleanolic acid exhibits cytotoxic activity against the Jurkat T-cell lymphoma line. oncotarget.commdpi.com Studies have reported its ability to inhibit cell proliferation and induce cell death, with an IC50 value (the concentration required to inhibit the growth of 50% of cells) of 150 μM. mdpi.com Hybrid molecules synthesized from oleanolic acid have also shown high cytotoxicity against Jurkat cells. wjgnet.com

A549 Cells (Non-small cell lung cancer): Oleanolic acid and its derivatives have shown significant inhibitory effects against the A549 non-small cell lung cancer cell line. ontosight.ai Derivatives have been synthesized that trigger apoptosis and cause cell cycle arrest at the G2/M phase in A549 cells. ontosight.ai Furthermore, combining oleanolic acid with radiation has been shown to significantly enhance the sensitivity of A549 cells to the radiation treatment. nih.gov

SGC7901 Cells (Gastric carcinoma): Derivatives of oleanolic acid have been evaluated for their inhibitory activities against the SGC7901 gastric cancer cell line. ontosight.ai These compounds demonstrated notable antitumor activities, in some cases superior to the positive control drug, gefitinib. ontosight.ai Matrine, another natural compound, has been shown to induce apoptosis in SGC-7901 cells. researchgate.net

MDA-MB-231 Cells (Breast cancer): In the highly invasive triple-negative breast cancer cell line MDA-MB-231, oleanolic acid has been shown to exert a pro-oxidative effect, which may be therapeutically relevant as elevated reactive oxygen species (ROS) can trigger apoptosis in tumor cells. xiahepublishing.com Furthermore, derivatives of oleanolic acid have been found to induce apoptosis and arrest the cell cycle at the G2/M phase in MDA-MB-231 cells. ontosight.ai

Table 1: Summary of Oleanolic Acid (OA) Activity in Specific Cancer Cell Lines

| Cell Line | Cancer Type | Observed Effects |

| Jurkat | T-cell Lymphoma | Cytotoxicity, Inhibition of proliferation. oncotarget.commdpi.com |

| A549 | Non-small Cell Lung Cancer | Inhibition of proliferation, Induction of apoptosis, Cell cycle arrest, Radiosensitization. ontosight.ainih.gov |

| SGC7901 | Gastric Carcinoma | Inhibition of proliferation. ontosight.airesearchgate.net |

| MDA-MB-231 | Breast Cancer | Pro-oxidative effect, Induction of apoptosis, Cell cycle arrest. ontosight.aixiahepublishing.com |

Molecular Mechanisms of Anticancer Action (e.g., Microtubule Destabilization)

The anticancer effects of oleanolic acid and its derivatives are mediated by several molecular mechanisms. A significant mechanism identified for certain oleanolic acid derivatives is the destabilization of microtubules. ontosight.ai Microtubules are critical components of the cellular cytoskeleton, essential for cell division, structure, and transport. Their disruption can halt the cell cycle and lead to apoptotic cell death. In studies involving A549 and MDA-MB-231 cancer cells, an oleanolic acid-based chromene derivative was found to exert its anticancer activity through microtubule destabilization, causing cell cycle arrest in the G2/M phase. ontosight.ai

Beyond microtubule effects, oleanolic acid is a well-documented inducer of apoptosis (programmed cell death) through multiple signaling pathways. It can trigger the mitochondrial-dependent pathway by altering the mitochondrial membrane potential, leading to the release of cytochrome c and the activation of caspases (caspase-3 and -9), which are key executioners of apoptosis. oncotarget.com This process is often accompanied by changes in the expression of Bcl-2 family proteins, with an increase in the pro-apoptotic Bax and a decrease in the anti-apoptotic Bcl-2.

Antiviral Properties in Preclinical Systems

In addition to its other biological activities, oleanolic acid has demonstrated promising antiviral properties in various preclinical models. These findings suggest its potential as a broad-spectrum antiviral agent, particularly against enveloped viruses.

Broad Antiviral Spectrum (e.g., against Influenza Strains)

Research has highlighted the efficacy of oleanolic acid and its derivatives against a range of influenza virus strains. mdpi.com A newly synthesized oleanane-type triterpene, OA-10, exhibited significant antiviral activity against four different subtypes of Influenza A Virus (IAV): H1N1, H5N1, H9N2 (Group 1 IAVs), and H3N2 (Group 2 IAV). mdpi.com The antiviral action appears to occur at an early stage of the viral life cycle, with studies suggesting that these compounds act as entry inhibitors. They are thought to target the viral hemagglutinin (HA) protein, which is crucial for the virus's attachment and fusion with host cells. By blocking this interaction, the compounds prevent the virus from entering and replicating within the cells. The broad-spectrum activity against multiple IAV subtypes underscores the potential of oleanolic acid derivatives as a novel class of anti-influenza drugs. mdpi.com

Table 2: Antiviral Activity of Oleanolic Acid (OA) Derivatives Against Influenza A Virus (IAV) Subtypes

| IAV Subtype | Compound | Cell Line | Key Finding |

| H1N1, H5N1, H9N2, H3N2 | OA-10 | A549 | Significant inhibition of viral replication. mdpi.com |

| H1N1 | OA Trimer (13d) | MDCK | Potent anti-influenza activity by targeting viral HA protein. |

| WSN/33 (H1N1) | Sialic acid-OA conjugate (33) | MDCK | Acts as an influenza virus entry inhibitor. |

Inhibition of Viral Entry Mechanisms

Preclinical research has identified oleanolic acid and its derivatives, including this compound, as promising agents that can thwart the initial stages of viral infection. The primary mechanism identified is the inhibition of viral entry into host cells.

Studies have shown that oleanolic acid can act as a broad-spectrum entry inhibitor of influenza viruses. nih.gov It achieves this by hindering the binding of the influenza virus hemagglutinin (HA) protein to sialic acid receptors on the host cell surface. nih.govnih.gov This interaction is a critical first step for the virus to gain entry and initiate replication. By blocking this binding, oleanolic acid effectively prevents the virus from establishing an infection. researchgate.net

Derivatives of oleanolic acid have also demonstrated potent anti-influenza activity. For instance, an oleanolic acid derivative, OA-10, was found to inhibit the replication of various influenza A virus subtypes, including H1N1, H5N1, H9N2, and H3N2. mdpi.com The mechanism of action for OA-10 involves blocking the conformational changes in the HA2 subunit, which are essential for the fusion of the viral envelope with the endosomal membrane of the host cell. mdpi.com Furthermore, trimers of oleanolic acid have been synthesized and shown to interrupt the interaction between the viral HA protein and the host cell's sialic acid receptor, thereby blocking viral entry. nih.gov

Beyond influenza, oleanolic acid has shown activity against other viruses. It has been found to inhibit the entry of Hepatitis C Virus (HCV). researchgate.net Research also indicates that oleanolic acid can inhibit the replication of both acyclovir-sensitive and -resistant strains of Herpes Simplex Virus-1 (HSV-1) by acting in the immediate early stage of infection. frontiersin.org This involves the dysregulation of the viral protein UL8, a component of the helicase-primase complex crucial for viral replication. frontiersin.org Additionally, oleanolic acid and its derivatives have been investigated for their ability to inhibit HIV-1 replication. nih.govnih.gov

| Virus | Mechanism of Action | Key Findings | References |

|---|---|---|---|

| Influenza Virus (various subtypes) | Inhibition of hemagglutinin (HA) binding to host cell sialic acid receptors; blocking HA2 subunit conformational changes. | Acts as a broad-spectrum entry inhibitor. OA-10 derivative effective against H1N1, H5N1, H9N2, and H3N2. OA trimers also block entry. | nih.govnih.govresearchgate.netmdpi.com |

| Hepatitis C Virus (HCV) | Inhibition of viral entry. | Oleanolic acid identified as a weak inhibitor of HCV entry. | researchgate.net |

| Herpes Simplex Virus-1 (HSV-1) | Dysregulation of viral protein UL8, affecting the helicase-primase complex. | Inhibits replication of both acyclovir-sensitive and -resistant strains. | frontiersin.org |

| Human Immunodeficiency Virus (HIV-1) | Inhibition of viral replication. | Derivatives of oleanolic acid have shown anti-HIV activity. | nih.govnih.gov |

Effects on Skin Physiology and Photoaging in Preclinical Models

This compound and its parent compound, oleanolic acid, have demonstrated significant potential in protecting the skin from damage, particularly from photoaging caused by UV radiation.

Photo-Aging Protection and Associated Cellular Responses

Preclinical studies have highlighted the protective effects of this compound and oleanolic acid against photoaging. gfn-selco.de These compounds have been shown to regenerate sun-damaged skin. bepas.eu Oleanolic acid can attenuate skin aging induced by particulate matter (PM) by inhibiting the aryl hydrocarbon receptor (AhR) signaling pathway and the subsequent autophagy process in keratinocytes. biomolther.orgnih.gov It has been observed to decrease the expression of inflammatory and skin-aging-related proteins. mdpi.com

In human keratinocyte cells, oleanolic acid demonstrates protective effects against oxidative stress, a key factor in skin aging. mdpi.comresearchgate.net It has been shown to counteract the harmful effects of free radicals and inflammatory processes. mdpi.comresearchgate.net Studies on human dermal fibroblasts revealed that oleanolic acid could reduce the expression of aging-related proteins and secretory factors, suggesting its potential to delay cellular senescence. mdpi.com

Regeneration of Collagen Fiber Structures

A remarkable finding in preclinical models is the ability of this compound to regenerate collagen fiber structures. gfn-selco.debepas.eu Collagen is a crucial protein that provides structure and elasticity to the skin, and its degradation is a hallmark of skin aging. nih.govmdpi.com

Studies have shown that oleanolic acid can modulate the expression of matrix metalloproteinases (MMPs), which are enzymes that degrade collagen and other components of the extracellular matrix. nih.govnih.gov For instance, in a rabbit ear model of hypertrophic scarring, oleanolic acid was found to decrease the levels of collagen types I and III. researchgate.net Conversely, other research indicates that it can restore the gene expression of type II collagen that has been inhibited by inflammatory stimuli. nih.gov This suggests a regulatory role in collagen homeostasis, potentially promoting a healthy collagen balance in the skin. The regeneration of collagen bundles leads to smoother skin with fewer wrinkles. gfn-selco.de

Improvement of Skin Micro-topography

The regenerative effects of this compound on collagen and other skin components translate to visible improvements in the skin's surface, known as micro-topography. Preclinical evidence suggests that this compound can lead to an amazing restoration of the skin's micro-topography surface. bepas.eu This results in a smoother and more refined skin texture. The improvement in skin micro-topography is a direct consequence of the regeneration of the underlying skin structure, including the collagen fiber network. bepas.eu

Antihyperlipidemic and Hypoglycemic Effects (as properties of Oleanolic Acid, applicable to its sodium salt)

The parent compound of this compound, oleanolic acid, has been extensively studied for its beneficial effects on lipid and glucose metabolism in various preclinical models. These properties are considered applicable to its sodium salt.

Oleanolic acid has demonstrated significant antihyperlipidemic effects. In animal models of hyperlipidemia, it has been shown to reduce serum levels of total cholesterol (TC), triglycerides (TG), and low-density lipoprotein (LDL), while increasing high-density lipoprotein (HDL) levels. csic.essci-hub.se These effects contribute to its potential in managing dyslipidemia. csic.es

In the context of glucose metabolism, oleanolic acid exhibits hypoglycemic properties. It has been shown to lower blood glucose levels in both normal and diabetic animal models. researchgate.net The mechanisms underlying this effect are multifactorial and include the inhibition of α-amylase activity, an enzyme involved in carbohydrate digestion, which can help manage post-meal blood sugar spikes. diabetesjournals.org Furthermore, oleanolic acid has been found to improve insulin (B600854) resistance and protect pancreatic β-cells, which are responsible for insulin production. mdpi.comnih.gov Some studies suggest it can also suppress gastric emptying and inhibit glucose uptake in the small intestine. jst.go.jp

| Effect | Mechanism of Action | Key Findings in Preclinical Models | References |

|---|---|---|---|

| Antihyperlipidemic | Regulation of lipid metabolism. | Decreased serum TC, TG, and LDL; increased HDL. | csic.essci-hub.se |

| Hypoglycemic | Inhibition of α-amylase, improvement of insulin resistance, protection of pancreatic β-cells, suppression of gastric emptying, inhibition of intestinal glucose uptake. | Lowered blood glucose in normal and diabetic models. | researchgate.netdiabetesjournals.orgnih.govjst.go.jp |

Antimicrobial Activity

This compound and its parent compound have demonstrated a broad spectrum of antimicrobial activity in preclinical studies. gfn-selco.dehrpub.org The antibacterial effects of oleanolic acid have been evaluated against a variety of human bacterial pathogens. mdpi.com

It has shown notable activity against several Gram-positive bacteria, including Staphylococcus aureus (both methicillin-susceptible and -resistant strains), Bacillus subtilis, Streptococcus pneumoniae, Listeria monocytogenes, Enterococcus faecium, and Enterococcus faecalis. mdpi.complos.orgnih.gov The minimum inhibitory concentrations (MICs) for these bacteria have been reported to be in the range of 8 to 64 μg/mL. mdpi.complos.org The mechanism of action against some of these bacteria involves damage to their cell membranes. mdpi.com

While generally more effective against Gram-positive bacteria, some derivatives of oleanolic acid have also shown activity against Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa. nih.gov The weaker activity against Gram-negative bacteria is often attributed to the presence of their outer membrane, which can act as a barrier. plos.orgnih.gov

In addition to its antibacterial properties, oleanolic acid has also exhibited antifungal activity, although this is generally considered to be weaker. tandfonline.com

| Microorganism Type | Specific Strains Tested | Observed Effect | Reported MIC (μg/mL) | References |

|---|---|---|---|---|

| Gram-positive bacteria | Staphylococcus aureus (methicillin-susceptible) | Inhibition | 8 | mdpi.com |

| Staphylococcus aureus (methicillin-resistant) | Inhibition | 64 | mdpi.com | |

| Bacillus subtilis | Inhibition | 8 | mdpi.com | |

| Streptococcus pneumoniae | Inhibition | 16 | mdpi.com | |

| Listeria monocytogenes | Inhibition | 16-32 | mdpi.complos.org | |

| Enterococcus faecalis & E. faecium | Inhibition | 16-64 | mdpi.complos.org | |

| Gram-negative bacteria | Escherichia coli | Inhibition (derivatives) | Varies | nih.gov |

| Pseudomonas aeruginosa | Inhibition (derivatives) | Varies | nih.gov | |

| Fungi | Candida albicans | Weak inhibition | 4570 | tandfonline.com |

Structure Activity Relationship Sar Studies of Sodium Oleanolate Derivatives

Impact of Linker Length and Chemical Composition on Pharmacological Efficacy

The introduction of linkers, typically by modifying the C-28 carboxyl group, has been a key strategy to develop new derivatives, including dimeric compounds where two oleanolic acid molecules are joined. The length and chemical nature of these linkers have been shown to be critical determinants of pharmacological efficacy.

Research on oleanolic acid dimers connected by unbranched linkers of varying lengths has revealed a significant relationship between the linker's size and its cytostatic activity against various cancer cell lines. mdpi.com For instance, a series of oleanolic acid-triphenylphosphonium (OA-TPP) hybrids were synthesized with α,ω-dibromoalkane linkers of different lengths. The antiproliferative activity of these hybrids against human solid tumor cell lines was found to be significantly affected by the linker length. csic.es

Similarly, in the development of antiprotozoal agents, triazole derivatives of oleanolic acid were synthesized with linkers of varying chain lengths. researchgate.netmdpi.com The antiparasitic effect against Trypanosoma cruzi was directly associated with the linker length between the oleanane (B1240867) core and the triazole ring. researchgate.netmdpi.com Studies indicated that for some derivatives, a shorter linker with one or two CH₂ units resulted in higher activity, while for others, a longer chain was more effective, suggesting that an ideal chain length is necessary to optimize the interaction with the biological target. mdpi.com The geometry of the molecule, dictated by the linker's length and the presence of double bonds (cis/trans), likely influences how the derivative fits into the enzyme pockets of cancer cells or parasites. mdpi.com

| Compound | Linker Composition | Linker Length (n=atoms) | Observed Effect | Reference |

|---|---|---|---|---|

| OA-TPP Hybrids | α,ω-dibromoalkane | Variable | Antiproliferative potency against tumor cells was significantly affected by linker length. | csic.es |

| Oleanolic Acid Dimers | Unbranched dihalogenoalkanes | Variable | The geometry and length of the linker influence the mutual arrangement of the two triterpene residues, affecting cytostatic activity. | mdpi.com |

| Triazole Derivatives | Alkyl chain | 1-4 CH₂ units | Antiparasitic effect against T. cruzi was associated with linker length; optimal length varied depending on other substitutions. | researchgate.netmdpi.com |

Influence of Substitutions on Specific Oleanane Ring Structures (e.g., Methoxy (B1213986), Thiazole (B1198619), Piperazine)

The introduction of various chemical moieties at specific positions on the oleanane ring has led to the discovery of derivatives with profoundly altered bioactivities.

Methoxy Substitution: Research has indicated that methoxy (–OCH₃) substitutions can enhance the anticancer activity of triterpene structures compared to hydroxyl (–OH) substitutions. nih.govrsc.org In one study, a series of derivatives were synthesized with methoxy groups at the C-3 and C-4 positions of the A ring. These modifications were found to increase lipophilicity and resulted in most derivatives showing enhanced antifibrotic and antiproliferative effects. nih.gov

Thiazole Substitution: The incorporation of heterocyclic rings like thiazole has also been explored. SAR studies on ursolic acid, an isomer of oleanolic acid, revealed that the introduction of a thiazole group on the A-ring had a minimal impact on enhancing antitumor activity when combined with triazole or tetrazole structures at the C-28 position. rsc.org This suggests that the interplay between different substituents is complex and that not all heterocyclic additions confer enhanced bioactivity.